

# Application Notes and Protocols for In Vivo Imaging with TF-130

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TF-130   |           |
| Cat. No.:            | B1175332 | Get Quote |

Disclaimer: Extensive searches of scientific literature and public databases did not yield specific information on an in vivo imaging probe designated "**TF-130**". The following application notes and protocols are based on a hypothetical near-infrared (NIR) fluorescent probe, herein named Hypothetical Probe **TF-130**, designed for targeting the Tissue Factor (TF) receptor, which is overexpressed in various cancers. These notes are intended to serve as a template and guide for researchers working with similar targeted fluorescent probes.

## **Introduction to Hypothetical Probe TF-130**

Hypothetical Probe **TF-130** is a novel near-infrared (NIR) fluorescent imaging agent developed for the targeted in vivo imaging of tumors expressing Tissue Factor (TF), also known as coagulation factor III or CD142. TF is a transmembrane glycoprotein that is overexpressed in a variety of solid tumors, including pancreatic, breast, and colon cancer, and its expression is often correlated with tumor progression and metastasis.[1] **TF-130** is composed of a high-affinity peptide that specifically binds to TF, conjugated to a NIR fluorophore. This design allows for non-invasive visualization of TF-expressing tumors, making it a promising tool for cancer research and drug development.

### **Mechanism of Action**

Upon systemic administration, the targeting moiety of **TF-130** selectively binds to the extracellular domain of the TF receptor on tumor cells. This binding leads to the accumulation of the probe at the tumor site. The conjugated NIR fluorophore can then be excited by an



appropriate light source, and the emitted fluorescence can be detected using a suitable in vivo imaging system. This enables real-time, non-invasive visualization of the tumor.

## **Quantitative Data Summary**

The following tables summarize the key photophysical and binding properties of Hypothetical Probe **TF-130**.

Table 1: Photophysical Properties of Hypothetical Probe **TF-130** 

| Property                     | Value                                    |
|------------------------------|------------------------------------------|
| Excitation Maximum (λex)     | 780 nm                                   |
| Emission Maximum (λem)       | 810 nm                                   |
| Molar Extinction Coefficient | 250,000 M <sup>-1</sup> cm <sup>-1</sup> |
| Quantum Yield                | 0.15                                     |
| Molecular Weight             | ~2500 g/mol                              |
| Solubility                   | High in aqueous buffers (PBS, saline)    |
| Purity                       | >95% (as determined by HPLC)             |

Table 2: In Vitro Binding Affinity of Hypothetical Probe **TF-130** 

| Cell Line                  | Target             | Dissociation Constant (Kd) |
|----------------------------|--------------------|----------------------------|
| BxPC-3 (Pancreatic Cancer) | Tissue Factor (TF) | 15 nM                      |
| MDA-MB-231 (Breast Cancer) | Tissue Factor (TF) | 25 nM                      |
| Normal Fibroblasts         | Tissue Factor (TF) | >500 nM                    |

## **Experimental Protocols**In Vitro Fluorescence Staining of TF-Expressing Cells



Objective: To confirm the specific binding of **TF-130** to cells overexpressing the Tissue Factor receptor.

#### Materials:

- TF-130 stock solution (1 mM in DMSO)
- BxPC-3 (high TF expression) and normal fibroblast (low TF expression) cell lines
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS)
- 4% paraformaldehyde (PFA) in PBS
- DAPI nuclear stain
- Fluorescence microscope

#### Protocol:

- Seed BxPC-3 and normal fibroblast cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
- Prepare a working solution of **TF-130** at 1 μM in cell culture medium.
- Remove the culture medium from the wells and wash the cells twice with PBS.
- Add the TF-130 working solution to the cells and incubate for 1 hour at 37°C in the dark.
- To demonstrate competitive binding, in a separate set of wells, co-incubate the cells with 1
  μM TF-130 and a 100-fold excess of unlabeled anti-TF antibody.
- After incubation, wash the cells three times with cold PBS to remove unbound probe.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash the cells twice with PBS.



- Counterstain the nuclei with DAPI for 5 minutes.
- Wash the cells twice with PBS.
- Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets for the NIR probe and DAPI.

### In Vivo Imaging of Tumor Xenografts in Mice

Objective: To non-invasively visualize and quantify the accumulation of **TF-130** in TF-expressing tumors in a mouse model.

#### Materials:

- 6-8 week old immunodeficient mice (e.g., athymic nude mice)
- BxPC-3 cells
- Matrigel
- **TF-130** solution (100 μM in sterile PBS)
- In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
- Anesthesia (e.g., isoflurane)

#### Protocol:

- Establish tumor xenografts by subcutaneously injecting 5 x 10<sup>6</sup> BxPC-3 cells mixed with Matrigel into the flank of each mouse.
- Allow the tumors to grow to a palpable size (approximately 100-150 mm<sup>3</sup>).
- Anesthetize the tumor-bearing mice with isoflurane.
- Acquire a baseline pre-injection fluorescence image of the mice.
- Administer 100 μL of the 100 μM TF-130 solution (10 nmol) via intravenous (tail vein) injection.



- Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
- Maintain the mice under anesthesia during imaging.
- After the final imaging time point, euthanize the mice and excise the tumors and major organs (liver, kidneys, spleen, muscle) for ex vivo imaging to confirm the in vivo signal distribution.
- Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software.

## Visualizations Signaling Pathway

The binding of Tissue Factor (TF) to its ligand, Factor VIIa (FVIIa), can trigger intracellular signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation.[1] The diagram below illustrates this simplified pathway.



Click to download full resolution via product page

Caption: Simplified Tissue Factor signaling pathway.

## **Experimental Workflow**

The following diagram outlines the general workflow for in vivo imaging using Hypothetical Probe **TF-130**.





Click to download full resolution via product page

Caption: General workflow for in vivo imaging.



## **Logical Relationship**

The diagram below illustrates the logical relationship between the components of the Hypothetical Probe **TF-130** and its application.



Click to download full resolution via product page

Caption: Logical relationship of **TF-130** components.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tissue factor (coagulation factor III): a potential double-edge molecule to be targeted and re-targeted toward cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with TF-130]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175332#tf-130-in-vivo-imaging-techniques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com